Superior β1-Adrenoceptor Selectivity in Human Recombinant and Native Tissue Assays
Bisoprolol demonstrates the highest β1 versus β2 selectivity among established beta-blockers in cloned human receptor assays, with a β2/β1 affinity ratio of 19 [1]. In human myocardium, bisoprolol exhibits 16–20 fold β1-selectivity compared to nebivolol's 3–4 fold [2]. In COS-7 cell expression systems, bisoprolol is ~15-fold selective for β1 versus β2 receptors, whereas atenolol and metoprolol are only ~5-fold selective, and carvedilol is nonselective [3].
| Evidence Dimension | β1/β2 Adrenoceptor Selectivity Ratio |
|---|---|
| Target Compound Data | β2/β1 ratio = 19 (cloned human receptors); β1/β2 ratio = 15-75 fold |
| Comparator Or Baseline | Atenolol: β2/β1 ratio = ~5 (COS-7 cells); Metoprolol: β2/β1 ratio = ~5; Carvedilol: nonselective (ratio ≈ 1); Nebivolol: β1/β2 ratio = 3–4 fold (human myocardium) |
| Quantified Difference | Bisoprolol is 3.8x more selective than atenolol/metoprolol in COS-7 cells, and 3.5–5x more selective than nebivolol in human myocardium |
| Conditions | Cloned human β1 and β2 receptors expressed in cell lines; native human myocardium; COS-7 cell membranes |
Why This Matters
Higher β1-selectivity minimizes off-target β2-mediated adverse effects (e.g., bronchoconstriction, metabolic dysregulation), making bisoprolol the preferred agent for patients with comorbid respiratory or metabolic conditions.
- [1] Smith C, Teitler M. Beta-blocker selectivity at cloned human beta 1- and beta 2-adrenergic receptors. Cardiovasc Drugs Ther. 1999 Apr;13(2):123-6. doi: 10.1023/a:1007784109255. PMID: 10372227. View Source
- [2] Bundkirchen A, Brixius K, Bölck B, Nguyen Q, Schwinger RH. β1-adrenoceptor selectivity of nebivolol and bisoprolol. A comparison of [3H]CGP 12.177 and [125I]iodocyanopindolol binding studies. Eur J Pharmacol. 2003 Jan 24;460(1):19-26. doi: 10.1016/s0014-2999(02)02896-0. PMID: 12535855. View Source
- [3] Schnabel P, Maack C, Mies F, Tyroller S, Scheer A, Böhm M. Binding properties of β-blockers at recombinant β1-, β2-, and β3-adrenoceptors. J Cardiovasc Pharmacol. 2000;36(4):466-471. View Source
